molecular formula CH2Cl2Zn B12580904 Chlorozinc(1+) chloromethanide CAS No. 199988-42-6

Chlorozinc(1+) chloromethanide

Cat. No.: B12580904
CAS No.: 199988-42-6
M. Wt: 150.3 g/mol
InChI Key: LRJGSNZPGVHSLG-UHFFFAOYSA-M
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Description

Properties

CAS No.

199988-42-6

Molecular Formula

CH2Cl2Zn

Molecular Weight

150.3 g/mol

IUPAC Name

chloromethane;chlorozinc(1+)

InChI

InChI=1S/CH2Cl.ClH.Zn/c1-2;;/h1H2;1H;/q-1;;+2/p-1

InChI Key

LRJGSNZPGVHSLG-UHFFFAOYSA-M

Canonical SMILES

[CH2-]Cl.Cl[Zn+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorozinc(1+) chloromethanide can be synthesized through the reaction of zinc chloride with chloromethane. This reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{ZnCl}_2 + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{ClZnCl} ]

Industrial Production Methods

Industrial production of this compound involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The process often includes the use of specialized equipment to handle the reactive nature of the chemicals involved .

Chemical Reactions Analysis

Insertion into Carbon-Halogen Bonds

Zinc intermediates react with chlorinated hydrocarbons through carbenoid pathways. For instance, in the Simmons–Smith reaction:

2CH2I2+2Zn2ICH2ZnI(ICH2)2Zn+ZnI22\, \text{CH}_2\text{I}_2 + 2\, \text{Zn} \rightarrow 2\, \text{ICH}_2\text{ZnI} \leftrightarrow (\text{ICH}_2)_2\text{Zn} + \text{ZnI}_2

Substituting iodine with chlorine yields analogous chlorinated zinc carbenoids .

Radical-Mediated Processes

Chlorine atoms react with chlorinated hydrocarbons (e.g., C₃H₃Cl) to generate Cl₂ and propargyl radicals, which may coordinate with zinc species .

Reactivity with Common Substrates

SubstrateReaction ProductConditions
AlkenesCyclopropanesUltrasonication, 25–80°C
Carbonylsβ-Hydroxy esters (Reformatsky-type)Acidic workup
AmmoniaAmmine complexes (e.g., ZnCl₂(NH₃)₂)Ambient temperature

Thermal Decomposition

Heating zinc chloromethanide derivatives releases HCl and forms mixed chloride-hydroxide species:

ZnCl22H2OΔZnCl(OH)+H2O+HCl\text{ZnCl}_2 \cdot 2\text{H}_2\text{O} \xrightarrow{\Delta} \text{ZnCl(OH)} + \text{H}_2\text{O} + \text{HCl}

This mirrors the behavior of hydrated ZnCl₂ .

Analytical Challenges

  • Spectroscopic Identification : UV-Vis spectra (238–252 nm) indicate chlorine-containing radical adducts .

  • GC-MS Analysis : Volatile byproducts (e.g., C₆H₆ isomers) confirm radical recombination pathways .

Scientific Research Applications

Chlorozinc(1+) chloromethanide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of chlorozinc(1+) chloromethanide involves its ability to form stable complexes with other molecules. This is primarily due to the presence of the zinc ion, which can coordinate with various ligands. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with nucleophiles and electrophiles in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Zinc Chloride (ZnCl₂): A common zinc compound used in various chemical reactions.

    Methylzinc Chloride (CH₃ZnCl): Similar to chlorozinc(1+) chloromethanide but with different reactivity and applications.

    Organozinc Compounds: A broad category of compounds that include zinc bonded to organic groups.

Uniqueness

This compound is unique due to its specific structure and reactivity. Unlike other zinc compounds, it has a distinct ability to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Chlorozinc(1+) chloromethanide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting zinc chloride with chloromethane derivatives under inert conditions. Key steps include stoichiometric control, temperature modulation (e.g., 0–5°C to prevent side reactions), and solvent selection (e.g., anhydrous dichloromethane). Purity validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) to confirm molecular structure.
  • X-ray Diffraction (XRD) for crystallographic verification.
  • Elemental Analysis to ensure stoichiometric accuracy.
    Experimental protocols must be documented in detail, including reagent sources and equipment calibration, to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactive nature, researchers must:

  • Use glove boxes or fume hoods to avoid inhalation or skin contact.
  • Wear chlorine-resistant gloves and chemical goggles .
  • Store the compound in air-tight, corrosion-resistant containers under nitrogen atmosphere.
  • Follow institutional safety guidelines aligned with the Chemical Hygiene Plan for hazardous materials .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies should include:

  • Controlled Variables : Temperature (e.g., 25°C to 100°C), humidity (0–90% RH), and light exposure (UV vs. dark).
  • Analytical Tools :
  • Thermogravimetric Analysis (TGA) for thermal decomposition profiles.
  • High-Performance Liquid Chromatography (HPLC) to monitor degradation products.
  • Statistical Models : Use time-series regression to predict degradation kinetics. Document deviations and validate results through triplicate trials .

Q. What computational approaches are effective in modeling the electronic structure of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) simulations to predict molecular orbitals and charge distribution.
  • Molecular Dynamics (MD) simulations to study solvation effects in polar solvents.
  • Validate computational results with experimental data (e.g., UV-Vis spectroscopy for electronic transitions).
  • Use open-source software (e.g., Gaussian, ORCA) with parameters calibrated for zinc-chlorine interactions .

Q. How should researchers address contradictory data in studies involving this compound?

  • Methodological Answer : Contradictions often arise from:

  • Sample Purity : Re-evaluate synthesis and purification steps (e.g., recrystallization efficiency).
  • Instrumental Variability : Cross-validate using multiple techniques (e.g., XRD vs. Raman spectroscopy).
  • Environmental Artifacts : Control for ambient oxygen/moisture during experiments.
  • Statistical Analysis : Apply ANOVA or chi-square tests to identify outliers. Publish raw datasets and methodological details to facilitate peer scrutiny .

Methodological Resources

  • Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for documenting procedures, including reagent grades, equipment specifications, and error margins .
  • Data Visualization : Use tables to compare crystallographic parameters (e.g., bond lengths, angles) and graphs (e.g., Arrhenius plots) for kinetic data. Ensure SI units and significant figures are consistent .
  • Literature Reviews : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Use Google Scholar to identify high-impact studies via citation counts .

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